molecular formula C13H12S B1265453 Benzyl phenyl sulfide CAS No. 831-91-4

Benzyl phenyl sulfide

Cat. No.: B1265453
CAS No.: 831-91-4
M. Wt: 200.3 g/mol
InChI Key: LKMCJXXOBRCATQ-UHFFFAOYSA-N
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Description

Benzyl phenyl sulfide: is an organic compound with the molecular formula C₁₃H₁₂S . It is a sulfide derivative where a benzyl group is bonded to a phenyl group through a sulfur atom. This compound is known for its applications in organic synthesis and its potential biological activities.

Biochemical Analysis

Biochemical Properties

Benzyl phenyl sulfide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound interacts with bacterial cell membranes, leading to their disruption and subsequent bacterial cell death . Additionally, this compound has been reported to inhibit the growth of other microorganisms, making it a potential candidate for developing new antimicrobial agents.

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts the cell membrane, leading to cell lysis and death. In mammalian cells, this compound has been shown to exhibit selective toxicity, meaning it can target bacterial cells without causing significant harm to mammalian cells This selective toxicity is crucial for developing safe and effective antimicrobial agents

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with bacterial cell membranes. The compound binds to the lipid bilayer, causing membrane disruption and leakage of cellular contents . This interaction leads to the inhibition of essential cellular processes, ultimately resulting in bacterial cell death. Additionally, this compound may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antibacterial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its antibacterial activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity without causing significant toxicity to the host organism. At higher doses, this compound may cause adverse effects, including toxicity and damage to mammalian cells . Determining the optimal dosage is crucial for developing safe and effective antimicrobial therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves the nucleophilic substitution method due to its simplicity and efficiency. The reaction is typically carried out in large reactors with controlled temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, thiophenol, bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Benzyl phenyl sulfoxide, benzyl phenyl sulfone.

    Reduction: Thiols, other sulfur-containing derivatives.

    Substitution: Various substituted benzyl phenyl sulfides.

Scientific Research Applications

Chemistry: Benzyl phenyl sulfide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions to produce sulfoxides, sulfones, and other derivatives .

Biology and Medicine: Research has shown that this compound and its derivatives possess antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These compounds have been studied for their potential use as antibacterial agents .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Diphenyl sulfide: Similar to benzyl phenyl sulfide but with two phenyl groups bonded to sulfur.

    Methyl phenyl sulfide: Contains a methyl group instead of a benzyl group bonded to sulfur.

    Thioanisole: A simpler sulfide with a phenyl group bonded to a sulfur atom.

Uniqueness: this compound is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antibacterial activity make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

benzylsulfanylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LKMCJXXOBRCATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12S
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DSSTOX Substance ID

DTXSID50232172
Record name Benzyl phenyl sulphide
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Molecular Weight

200.30 g/mol
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Physical Description

Pale yellow to white solid with the odor of "stench"; Inslouble in water; [MSDSonline]
Record name Benzyl phenyl sulfide
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CAS No.

831-91-4
Record name Benzyl phenyl sulfide
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Record name BENZYL PHENYL SULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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